N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
CAS No.: 352668-30-5
Cat. No.: VC21464607
Molecular Formula: C17H20N2O5S
Molecular Weight: 364.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352668-30-5 |
|---|---|
| Molecular Formula | C17H20N2O5S |
| Molecular Weight | 364.4g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
| Standard InChI Key | BGPMGWHBIKOBEL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Structure and Properties
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide possesses a molecular weight of 364.4 g/mol, reflecting its moderately complex organic structure. The compound's molecular architecture includes several distinctive structural elements that collectively define its physicochemical properties and potential for biological activity. These key structural components include:
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A benzamide core that serves as the central structural scaffold
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A methyl group at the 4-position of the benzene ring, introducing steric effects and modifying the electronic properties of the aromatic system
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A morpholinylsulfonyl group at the 3-position, incorporating both a morpholine heterocycle and a sulfonyl linkage
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A furylmethyl group attached to the nitrogen atom of the benzamide moiety
The morpholine component represents a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which contributes significantly to the compound's solubility characteristics and hydrogen-bonding capabilities. Complementing this, the furylmethyl group features a five-membered oxygen-containing aromatic ring that introduces additional potential for molecular recognition and interaction with biological targets.
The physical and chemical properties of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 352668-30-5 |
| Molecular Formula | C17H20N2O5S |
| Molecular Weight | 364.4 g/mol |
| Core Structure | Benzamide |
| Key Functional Groups | Morpholine ring, Sulfonyl group, Furylmethyl group |
| Physical Appearance | Not specified in available data |
| Solubility Profile | Not explicitly documented, but likely shows moderate solubility in polar organic solvents |
| Melting Point | Not specified in available data |
| Research Designation | For research use only (not for human or veterinary applications) |
The presence of both hydrogen bond donors and acceptors within the molecule suggests a capacity for diverse intermolecular interactions, potentially contributing to specific binding characteristics with biological macromolecules such as proteins and enzymes.
Current Research Status and Future Directions
Research specifically addressing N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide appears to be at a preliminary stage based on the available scientific literature. Currently, this compound is designated primarily for research purposes rather than therapeutic applications, suggesting its current utility as an experimental chemical tool or intermediate compound in broader research programs.
The limited published research on this specific compound presents significant opportunities for future scientific investigation in multiple domains:
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Comprehensive physicochemical characterization studies, including detailed spectroscopic analysis (NMR, IR, mass spectrometry), crystallographic studies, and determination of key physical properties such as solubility profiles, partition coefficients, and thermal stability
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Systematic biological screening against diverse targets including enzymes, receptors, and cellular pathways to identify potential biological activities
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Structure-activity relationship studies involving the synthesis and evaluation of structural analogs to determine the impact of specific molecular modifications on biological activity
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Development of improved synthetic methodologies to enhance efficiency, scalability, and environmental sustainability
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Investigation of potential therapeutic applications informed by any identified biological activities
Structural modifications that might prove particularly interesting for future studies include alterations to the substituents on the benzene ring, modifications to the morpholine component, exploration of alternative heterocycles, and variations in the furylmethyl group. Such systematic structural variations could potentially yield derivatives with enhanced biological activity profiles or improved pharmaceutical properties.
The complex molecular framework of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, with its multiple functional groups and potential for diverse molecular interactions, positions it as an intriguing candidate for further exploration in medicinal chemistry, chemical biology, and organic synthesis methodology development.
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